Thallium nitrate

Vue d'ensemble

Description

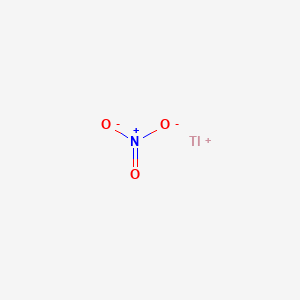

Thallium nitrate, also known as thallic nitrate, is a chemical compound with the formula Tl(NO₃)₃. It is a colorless and highly toxic salt that is typically found as a trihydrate. This compound is a strong oxidizing agent and is widely used in organic synthesis due to its ability to facilitate various chemical transformations .

Mécanisme D'action

Target of Action

Thallium nitrate, also known as Thallium(I) nitrate, is a strong oxidizing agent . It primarily targets various organic compounds, including methoxyl phenols, alkenes, and cyclic alkenes . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

This compound interacts with its targets by oxidizing them. For instance, it transforms methoxyl phenols into quinone acetals, alkenes into acetals, and cyclic alkenes into ring-contracted aldehydes . This interaction results in significant changes in the chemical structure and properties of the target compounds .

Biochemical Pathways

The oxidation reactions catalyzed by this compound can affect various biochemical pathways. For example, the oxidation of alkenes and cyclic alkenes can lead to changes in the pathways involving these compounds . .

Pharmacokinetics

The pharmacokinetics of thallium, the active component of this compound, have been studied in animal models . Thallium has a half-life of approximately four days in rats . .

Result of Action

This compound primarily exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . These effects can lead to various cellular and molecular changes, including alterations in cell function and viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its release into the environment from industrial sources can lead to increased concentrations in the vicinity of mineral smelters and coal-burning facilities . Moreover, the presence of this compound in the environment can lead to its accumulation in various food sources, potentially affecting human health .

Analyse Biochimique

Biochemical Properties

Thallium nitrate’s ecotoxicity was assessed in laboratory model experiments by changing in microbiological, biochemical, and phytotoxic properties of soils . The ecotoxicity of this compound was higher as compared to Thallium oxide .

Cellular Effects

This compound causes gastrointestinal irritation and disorders of the nervous system after exposure for relatively short times . In the long term, this has the potential to cause effects such as changes in blood chemistry, damage to liver, kidney, intestinal, and testicular tissue, and hair loss .

Molecular Mechanism

It is known that even the lowest concentrations of the element are toxic for living organisms . The researches show that the acute and chronic toxicity of this compound is higher than that of other elements, such as lead, cadmium, arsenic, and mercury .

Temporal Effects in Laboratory Settings

The ecotoxic effect of this compound was the strongest for chernozem and seropesok within 10 days and for brown forest soil within 30 days after contamination . Restoration of biological soil properties was recorded on the 90th day .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. It is known that this compound is highly toxic and can cause both chronic and acute poisoning .

Metabolic Pathways

It is known that this compound is highly toxic and can interfere with various biological processes .

Transport and Distribution

It is known that this compound is highly toxic and can interfere with various biological processes .

Subcellular Localization

It is known that this compound is highly toxic and can interfere with various biological processes .

Méthodes De Préparation

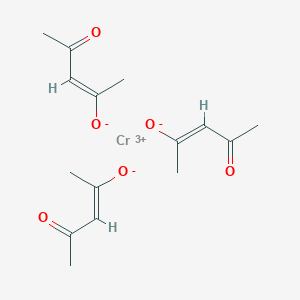

Thallium nitrate can be synthesized through several methods. One common method involves dissolving thallium(III) oxide in nitric acid. The reaction proceeds as follows :

Tl2O3+6HNO3→2Tl(NO3)3+3H2O

This method produces this compound in almost quantitative yield. The resulting compound is a stable, crystalline solid that can be stored for extended periods without significant decomposition .

Analyse Des Réactions Chimiques

Thallium nitrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a highly ionic and powerfully electrophilic compound, making it an effective oxidizing agent in organic synthesis . Some common reactions include:

Oxidation of Methoxyl Phenols to Quinone Acetals: this compound oxidizes methoxyl phenols to form quinone acetals.

Oxidation of Alkenes to Acetals: It can oxidize alkenes to produce acetals.

Ring-Contraction of Cyclic Alkenes to Aldehydes: This compound facilitates the ring-contraction of cyclic alkenes to form ring-contracted aldehydes.

Applications De Recherche Scientifique

Thallium nitrate has a wide range of applications in scientific research, particularly in organic synthesis. It is used as an oxidizing agent in various chemical transformations, including the oxidation and oxidative rearrangement of olefins, acetylenes, ketones, and compounds containing carbon-nitrogen double bonds . Additionally, this compound is employed in the preparation of high-temperature superconducting materials, semiconductors, and optical fibers .

Comparaison Avec Des Composés Similaires

Thallium nitrate is unique among thallium compounds due to its strong oxidizing properties and high electrophilicity. Similar compounds include other thallium(III) salts such as thallium(III) chloride and thallium(III) bromide. thallium(III) chloride is largely covalent and poorly electrophilic, making it a less effective oxidizing agent compared to this compound . Thallium(III) bromide also exhibits different reactivity patterns due to its distinct chemical properties.

Similar Compounds

- Thallium(III) chloride

- Thallium(III) bromide

- Thallium(I) nitrate

This compound stands out due to its high ionic character and powerful oxidizing capabilities, making it a valuable reagent in organic synthesis and various industrial applications .

Propriétés

IUPAC Name |

thallium(1+);nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.Tl/c2-1(3)4;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWSTUCDSVYLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Tl+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlNO3, NO3Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | thallium(I) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024334 | |

| Record name | Thallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thallium nitrate appears as a colorless crystalline solid melting at 206 °C. Toxic by ingestion and skin absorption. Used to make other chemicals., Odorless, white crystals; [HSDB] | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallous nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

806 °F at 760 mmHg (NTP, 1992), 450 °C decomposes | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Alpha isomer: 9.55 g Sol in 100 cc cold water at 20 °C, 4.13 g/100 cc hot water at 100 °C, insol in alc, sol in acetone. Gamma isomer: 3.91 g Sol in 100 cc cold water at 0 °C, 414 g/100 cc hot water at 100 °C, insol in alc, sol in acetone. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-137 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.556 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 5.556 @ 21 °C/4 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-90 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Light scattering and electron microscopic exam of rat liver mitochrondria treated with the nitrate or acetate of monovalent thallium showed that the toxic effect of thallium on the mitochondria is associated with both its penetration into intramitochondrial space, with its interaction with mitochondrial membranes., ... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/ | |

| Details | Hayes, W.J., Jr., E.R. Laws, Jr., (eds.). Handbook of Pesticide Toxicology. Volume 2. Classes of Pesticides. New York, NY: Academic Press, Inc., 1991., p. 526 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS, Cubic crystals (alpha isomer), trigonal (beta isomer), rhombic (gamma isomer) | |

CAS No. |

10102-45-1, 16901-76-1 | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, thallium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016901761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJQ38DSR12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

403 °F (NTP, 1992), Alpha isomer: 206 °C: Beta isomer: transition point at 145 °C to alpha form; Gamma: transition point at 75 °C to beta form. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-137 | |

| Record name | THALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-137 | |

| Record name | THALLOUS NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of Thallium(I) nitrate?

A1: The molecular formula of Thallium(I) nitrate is TlNO3. Its molecular weight is 266.39 g/mol.

Q2: What spectroscopic techniques are useful for characterizing Thallium(I) nitrate?

A2: Raman spectroscopy is a powerful tool for studying Thallium(I) nitrate. It has been used to analyze the structural changes of the compound in different phases, including solid phases, melts, and solutions. [, ]

Q3: How does the Raman spectrum of Thallium(I) nitrate change with phase transitions?

A3: The Raman spectrum of Thallium(I) nitrate exhibits significant variations depending on its physical state. For instance, the disordered solid phase I and the melt show remarkable similarities in their low-frequency Raman spectra, including the anisotropic wing and external lattice modes. This suggests structural similarities between these two phases. []

Q4: How is Thallium(I) nitrate used in analytical chemistry?

A4: Thallium(I) nitrate acts as an effective external heavy atom perturber in room-temperature phosphorescence (RTP) analysis. It enhances the phosphorescence signal of various analytes, allowing for their sensitive and selective determination. [, , , , , , , , , ]

Q5: What types of compounds can be analyzed using Thallium(I) nitrate-enhanced RTP?

A5: This technique has proven successful in analyzing a wide range of compounds, including pharmaceuticals like atenolol [], nafronyl [, ], dipyridamole [, ], and the pesticide napropamide [, ].

Q6: What is the role of micelles in Thallium(I) nitrate-enhanced RTP?

A6: Micellar systems, often formed using sodium dodecyl sulfate (SDS), are crucial for enhancing RTP signals. They provide a protective microenvironment for the analyte, further enhancing the effect of Thallium(I) nitrate as an external heavy atom. [, , , , , , , , ]

Q7: What other reagents are commonly used in conjunction with Thallium(I) nitrate in RTP analysis?

A7: Sodium sulfite is often used as an oxygen scavenger to minimize quenching of the phosphorescence signal. [, , , , , , , , , ]

Q8: Are there any limitations to using Thallium(I) nitrate in analytical chemistry?

A8: While effective, the toxicity of Thallium(I) nitrate necessitates careful handling and disposal procedures. Researchers are actively investigating less toxic alternatives for RTP enhancement. [, ]

Q9: How is Thallium(I) nitrate used in the synthesis of organic compounds?

A9: Thallium(I) nitrate, combined with potassium nitrate in concentrated sulfuric acid, offers a novel method for synthesizing 9-nitrocamptothecin, an important anticancer drug. []

Q10: Can Thallium(I) nitrate be used to synthesize inorganic-organic hybrid materials?

A10: Yes, reacting Thallium(I) nitrate with organic ligands like nitrilotris(methylenephosphonic acid) or benzene-1,2,4,5-tetracarboxylic acid leads to the formation of unique Thallium(I) organic–inorganic hybrid complexes with intriguing structural properties. [, ]

Q11: Is there research on the electrochemical behavior of Thallium(I) nitrate?

A11: Yes, researchers have investigated the adsorption behavior of Thallium(I) nitrate at electrode surfaces using electrochemical techniques. These studies provide insights into the double layer structure and ion interactions at the electrode-solution interface. [, ]

Q12: What are the safety concerns associated with Thallium(I) nitrate?

A12: Thallium(I) nitrate is known for its toxicity. It's crucial to handle it with extreme caution, using appropriate personal protective equipment and following established safety protocols. []

Q13: How should Thallium(I) nitrate waste be managed?

A13: Due to its toxicity, Thallium(I) nitrate waste requires specialized treatment and disposal methods in accordance with local regulations to prevent environmental contamination. []

Q14: How has the research on Thallium(I) nitrate evolved?

A14: Early research focused on basic properties and applications in analytical chemistry. Recent studies explore its potential in material science, particularly in developing novel hybrid materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7799222.png)

![1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)